Lysine-specific demethylase 1 inhibitor C26, also referred to as LSD1-IN-C26, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is classified as a reversible inhibitor of lysine-specific demethylase 1, an enzyme implicated in various biological processes, including gene expression regulation and cancer progression. The development of LSD1 inhibitors like C26 aims to modulate the activity of this enzyme, which can act as either a transcriptional repressor or activator depending on the context.
LSD1-IN-C26 is derived from a broader class of compounds targeting lysine-specific demethylase 1, which is crucial for the demethylation of mono- and dimethylated lysines on histone proteins. This compound belongs to the category of reversible inhibitors, characterized by its ability to bind non-covalently to the active site of the enzyme without permanently altering its structure. The classification of LSD1 inhibitors can be further divided into covalent and non-covalent agents, with C26 falling into the non-covalent category due to its reversible nature .
The synthesis of LSD1-IN-C26 involves several key steps that typically include:
For example, in one reported synthesis pathway, intermediates were generated through condensation reactions followed by deprotection steps to yield LSD1 substrates that can be further modified into inhibitors like C26 .
The molecular structure of LSD1-IN-C26 is characterized by a triazolo[1,5-a]pyrimidine backbone, which is essential for its inhibitory activity against lysine-specific demethylase 1. The specific arrangement of functional groups on this scaffold contributes significantly to its binding affinity and selectivity for the target enzyme.
Key structural features include:
Data from X-ray crystallography or computational modeling may provide insights into how these structural components facilitate binding to LSD1 .
LSD1-IN-C26 primarily functions through competitive inhibition, where it competes with natural substrates for binding at the active site of lysine-specific demethylase 1. The mechanism involves:
This reversible binding allows for potential recovery of enzymatic activity once the inhibitor is removed.
The mechanism by which LSD1-IN-C26 exerts its effects involves several steps:
Studies indicate that LSD1 can act as a transcriptional co-repressor or co-activator depending on its substrate context; thus, inhibiting its activity with compounds like C26 may have profound effects on cellular signaling pathways involved in oncogenesis .
LSD1-IN-C26 exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography are often employed to determine these properties quantitatively .
LSD1-IN-C26 has significant potential applications in scientific research and therapeutic development:
Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme, first identified for its ability to demethylate mono- and dimethylated lysine 4 of histone H3 (H3K4me1/me2). Structurally, LSD1 comprises three conserved domains:
LSD1 requires assembly into multi-protein complexes for full activity. For example, binding to CoREST via the SANT2 domain allows LSD1 to dock onto nucleosomes, while interaction with androgen receptor switches its substrate preference from H3K4 to H3K9 [5] [10]. This structural plasticity underpins LSD1’s dual functionality as a transcriptional repressor (via H3K4 demethylation) or activator (via H3K9 demethylation) [6].
Table 1: Key Structural Domains of LSD1
Domain | Amino Acid Residues | Function | Binding Partners |
---|---|---|---|
SWIRM | 172–270 | Protein stability/complex integration | CoREST, NuRD, ZNF217 |
Tower | 417–521 | Nucleosomal DNA engagement | CoREST-SANT2 domain |
AOL (FAD-binding) | 271–416 | Catalytic core; substrate recognition | Androgen receptor, p53 |
AOL (substrate) | 522–852 | Target lysine binding | Histone H3 tail |
LSD1 orchestrates chromatin dynamics through histone and non-histone modifications:
LSD1 is overexpressed in numerous cancers and linked to poor prognosis:
Table 2: LSD1 Dysregulation in Human Diseases
Disease Category | Key Mechanisms | Functional Outcomes |
---|---|---|
Acute Myeloid Leukemia | Repression of differentiation genes (e.g., CD11b) | Blocked myeloid maturation; therapy resistance |
Solid Tumors (breast, lung) | H3K9 demethylation at EMT promoters (e.g., SNAIL) | Metastasis; chemoresistance |
Immunologically "Cold" Tumors | Silencing of ERVs/chemokines (e.g., CXCL9/10) | Reduced CD8+ T-cell infiltration |
Neurodegeneration | Dysregulated H3K4me at synaptic genes | Neuronal dysfunction |
LSD1’s multifaceted roles in oncogenesis and immune evasion make it a compelling therapeutic target:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7